molecular formula C17H26ClN3O B7154349 N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(dimethylamino)butanamide

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(dimethylamino)butanamide

Cat. No.: B7154349
M. Wt: 323.9 g/mol
InChI Key: FUWOXBOPUVEAOA-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(dimethylamino)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrrolidine ring, and a dimethylamino butanamide moiety.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(dimethylamino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O/c1-5-15(20(2)3)17(22)19-14-10-11-21(4)16(14)12-6-8-13(18)9-7-12/h6-9,14-16H,5,10-11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWOXBOPUVEAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCN(C1C2=CC=C(C=C2)Cl)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(dimethylamino)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor such as 4-chlorophenylacetonitrile and a methylamine derivative.

    Introduction of the dimethylamino group: This step involves the reaction of the intermediate with dimethylamine under controlled conditions.

    Final coupling reaction: The final step involves coupling the pyrrolidine intermediate with a butanamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(dimethylamino)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(dimethylamino)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(dimethylamino)butanamide involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(dimethylamino)propanamide
  • N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(dimethylamino)pentanamide

Uniqueness

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(dimethylamino)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

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